molecular formula C7H10N2O4S B12826341 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid

Cat. No.: B12826341
M. Wt: 218.23 g/mol
InChI Key: UNKVAMBBUATCSO-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a methylsulfonyl group and an acetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the methylsulfonyl group, resulting in the formation of reduced imidazole derivatives or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety or the methylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced imidazole derivatives or sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. The acetic acid moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-imidazol-5-yl)acetic acid: Lacks the methylsulfonyl group, resulting in different chemical properties.

    2-(1-Methyl-2-(methylthio)-1H-imidazol-5-yl)acetic acid: Contains a methylthio group instead of a methylsulfonyl group, leading to different reactivity.

    2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-4-yl)acetic acid: The position of the acetic acid moiety is different, affecting its chemical behavior.

Uniqueness

2-(1-Methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased solubility and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

IUPAC Name

2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O4S/c1-9-5(3-6(10)11)4-8-7(9)14(2,12)13/h4H,3H2,1-2H3,(H,10,11)

InChI Key

UNKVAMBBUATCSO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)C)CC(=O)O

Origin of Product

United States

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